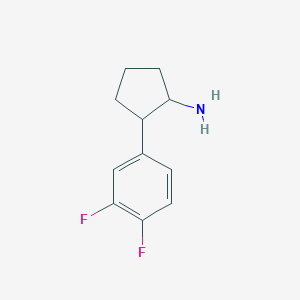

2-(3,4-Difluoro-phenyl)-cyclopentylamine

Description

Properties

Molecular Formula |

C11H13F2N |

|---|---|

Molecular Weight |

197.22 g/mol |

IUPAC Name |

2-(3,4-difluorophenyl)cyclopentan-1-amine |

InChI |

InChI=1S/C11H13F2N/c12-9-5-4-7(6-10(9)13)8-2-1-3-11(8)14/h4-6,8,11H,1-3,14H2 |

InChI Key |

QOEBXHPNNBCJOH-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C(C1)N)C2=CC(=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Key Comparative Data

Preparation Methods

Formation of the Difluorophenyl Group

The difluorophenyl group is typically synthesized via Friedel-Crafts alkylation or halogenation of pre-functionalized aromatic precursors. In one approach, 1,2-difluorobenzene undergoes electrophilic substitution using chloroacetyl chloride in the presence of Lewis acids such as aluminum trichloride (AlCl₃) to yield 2-chloro-1-(3,4-difluorophenyl)ethanone. This step establishes the difluorinated aromatic backbone critical for subsequent functionalization. Alternative methods employ Ullmann coupling or Suzuki-Miyaura cross-coupling to attach fluorine atoms to the phenyl ring, though these routes are less commonly reported for this specific compound.

Cyclopentane Ring Formation

Cyclopentane ring construction is achieved through intramolecular cyclization or ring-closing metathesis . A key intermediate, 2-chloro-1-(3,4-difluorophenyl)ethanol, is generated via reduction of the ketone group in 2-chloro-1-(3,4-difluorophenyl)ethanone using chiral oxazaborolidine catalysts and borane-dimethylsulfide complexes. This alcohol intermediate then undergoes Williamson ether synthesis or Mitsunobu reaction to form the cyclopentane skeleton. For example, reaction with triethylphosphonoacetate in the presence of sodium hydride (NaH) facilitates cyclization, yielding ethyl (1R,2R)-2-(3,4-difluorophenyl)cyclopentane carboxylate.

Introduction of the Amine Functional Group

The amine group is introduced via reduction of nitro intermediates or nucleophilic substitution . In the nitro reduction pathway, a nitrocyclopentane derivative is hydrogenated using palladium on carbon (Pd/C) or Raney nickel under hydrogen gas to produce the primary amine. Alternatively, Curtius rearrangement of acyl azides—generated from carboxylic acid precursors—provides access to the amine functionality. For instance, trans-2-(3,4-difluorophenyl)cyclopropanecarbonyl azide, when heated in toluene, undergoes rearrangement to yield the corresponding amine.

Purification and Chiral Resolution

Purification is accomplished via column chromatography or crystallization . Chiral separation of enantiomers is critical for pharmaceutical applications and is achieved using chiral stationary-phase chromatography or diastereomeric salt formation with resolving agents such as R-(−)-mandelic acid. Recent advancements employ enzymatic resolution for higher enantiomeric excess (ee), though this method remains less documented for cyclopentylamines.

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, reagents, and yields for this compound synthesis:

Optimization and Hazard Mitigation

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(3,4-Difluoro-phenyl)-cyclopentylamine, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves multi-step organic reactions. A common approach includes coupling 3,4-difluorophenylboronic acid with a cyclopentylamine precursor via Suzuki-Miyaura cross-coupling to introduce the aryl group. Subsequent reductive amination or nucleophilic substitution may be employed to finalize the structure. Purification challenges arise due to the compound’s hydrophobicity and potential stereoisomerism (if applicable). Column chromatography using gradient elution (e.g., hexane/ethyl acetate with 1% triethylamine) or recrystallization in polar aprotic solvents (e.g., DMF/water mixtures) is recommended to isolate the pure amine .

Q. How can researchers confirm the structural integrity of this compound?

- Methodological Answer : Structural confirmation requires a combination of techniques:

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., distinguishing 3,4-difluoro-phenyl protons from cyclopentylamine protons).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight and isotopic patterns.

- X-ray Crystallography : For resolving stereochemical ambiguities, particularly if chiral centers are present in the cyclopentylamine moiety .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Initial screening should focus on target-agnostic assays:

- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK-293) to assess baseline toxicity.

- Enzyme Inhibition : Fluorescence-based assays for kinases or hydrolases, given the amine group’s potential interaction with catalytic sites.

- Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria or fungi (e.g., Candida albicans), as fluorinated aryl amines often exhibit antifungal properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

- Methodological Answer : Discrepancies may arise from impurities, stereochemical variations, or assay conditions. Mitigation strategies include:

- Purity Verification : Use HPLC with UV/Vis and charged aerosol detection (CAD) to ensure >98% purity.

- Stereoisomer Separation : Chiral chromatography (e.g., Chiralpak AD-H column) if the cyclopentylamine group introduces stereocenters.

- Orthogonal Assays : Compare results from fluorescence-based, radiometric, and SPR (surface plasmon resonance) assays to rule out methodological artifacts .

Q. What computational approaches are suitable for predicting the compound’s interaction with biological targets?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., cytochrome P450 or fungal lanosterol 14α-demethylase).

- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes.

- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like logP, polar surface area, and fluorine atom positions .

Q. How does the 3,4-difluoro substitution influence regioselectivity in further functionalization reactions?

- Methodological Answer : The electron-withdrawing fluorine atoms deactivate the phenyl ring, directing electrophilic substitution to the meta position relative to the amine group. For example, nitration with HNO/HSO at 0°C predominantly yields the 5-nitro derivative. Validate regioselectivity via F NMR or NOESY experiments to confirm spatial proximity of substituents .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Catalytic Optimization : Replace traditional Pd(PPh) with XPhos Pd G3 for higher turnover in Suzuki couplings.

- Flow Chemistry : Implement continuous-flow reductive amination to reduce reaction time and improve heat dissipation.

- Byproduct Analysis : Use LC-MS to identify and quantify impurities (e.g., dehalogenated byproducts), then adjust stoichiometry or solvent polarity to suppress their formation .

Data Contradiction and Mechanistic Questions

Q. How should researchers address conflicting reports on the compound’s stability under ambient conditions?

- Methodological Answer : Stability variations may stem from moisture sensitivity or light-induced degradation. Conduct accelerated stability studies:

- Forced Degradation : Expose the compound to 40°C/75% RH for 4 weeks, monitoring decomposition via UPLC.

- Light Exposure : Use ICH Q1B guidelines with a xenon lamp to assess photolytic degradation.

- Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (argon) if degradation is oxidation-mediated .

Q. What experimental designs elucidate the mechanism of action in antifungal applications?

- Methodological Answer :

- Gene Knockdown : Use CRISPR/Cas9 to silence putative targets (e.g., ERG11 in C. albicans) and assess resistance development.

- Metabolomic Profiling : Compare intracellular ergosterol levels via GC-MS in treated vs. untreated fungal cells.

- Fluorescence Microscopy : Label the compound with BODIPY to track cellular uptake and sublocalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.